2-(Chloromethyl)benzo[d]oxazole-4-methanol
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Overview
Description
2-(Chloromethyl)benzo[d]oxazole-4-methanol is a chemical compound with the molecular formula C8H6ClNO. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-4-methanol typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then further reacted to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-4-methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can yield oxides and alcohols, respectively .
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-4-methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electrochemical stability.
Biological Research: It is used in the study of enzyme inhibition and other biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-4-methanol involves its interaction with various molecular targets and pathways. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its antibacterial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Chloromethyl)benzo[d]oxazole-4-methanol include other benzoxazole derivatives, such as:
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- Benzo[d]oxazole-2-thiol
- Benzoxazole-2-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the chloromethyl and hydroxyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules with desired properties .
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
[2-(chloromethyl)-1,3-benzoxazol-4-yl]methanol |
InChI |
InChI=1S/C9H8ClNO2/c10-4-8-11-9-6(5-12)2-1-3-7(9)13-8/h1-3,12H,4-5H2 |
InChI Key |
PXSXGCJFNAQKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)CO |
Origin of Product |
United States |
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